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molecular formula C15H14N2O4 B8411603 [4-(2-Nitro-phenylamino)-phenyl]-acetic acid methyl ester

[4-(2-Nitro-phenylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8411603
M. Wt: 286.28 g/mol
InChI Key: LATAGTYTYBLLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977338B2

Procedure details

A mixture of 1.0 g of [4-(2-nitro-phenylamino)-phenyl]-acetic acid and 0.4 ml of HCl conc. in 20 ml of MeOH is stirred and refluxed for 1 hour. The mixture obtained is allowed to cool to rt, and is concentrated in vacuo. The concentrate obtained is diluted with CH2Cl2, the mixture obtained is washed with an aqueous saturated solution of NaHCO3, H2O, and brine, dried (Na2SO4), filtered and concentrated. The concentrate obtained is subjected to silica gel column chromatography. [4-(2-Nitro-phenylamino)-phenyl]-acetic acid methyl ester is obtained in the form of an oil: ES-MS: 287.0 [M+H]+; single peak at tR=5.01 min (System 1); Rf=0.20 (Hexane/EtOAc, 4:1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([OH:20])=[O:19])=[CH:13][CH:12]=1)([O-:3])=[O:2].Cl.[CH3:22]O>C(Cl)Cl>[CH3:22][O:19][C:18](=[O:20])[CH2:17][C:14]1[CH:15]=[CH:16][C:11]([NH:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The concentrate obtained
CUSTOM
Type
CUSTOM
Details
the mixture obtained
WASH
Type
WASH
Details
is washed with an aqueous saturated solution of NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate obtained

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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